4-Fluoro-N-(2,2,2-trichloro-1-((4-toluidinocarbothioyl)amino)ethyl)benzamide
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Overview
Description
4-Fluoro-N-(2,2,2-trichloro-1-((4-toluidinocarbothioyl)amino)ethyl)benzamide is a complex organic compound with the molecular formula C17H15Cl3FN3OS. It is known for its unique chemical structure, which includes a fluorine atom, a trichloromethyl group, and a toluidinocarbothioyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(2,2,2-trichloro-1-((4-toluidinocarbothioyl)amino)ethyl)benzamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation:
Reduction: The reduction of the nitro group to an amine using a reducing agent such as tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(2,2,2-trichloro-1-((4-toluidinocarbothioyl)amino)ethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
4-Fluoro-N-(2,2,2-trichloro-1-((4-toluidinocarbothioyl)amino)ethyl)benzamide has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(2,2,2-trichloro-1-((4-toluidinocarbothioyl)amino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-(2,2,2-trichloro-1-((2-toluidinocarbothioyl)amino)ethyl)benzamide: Similar structure but with a different position of the toluidinocarbothioyl group.
4-Ethyl-1-fluoro-2-nitrobenzene: Contains a fluorine and nitro group but lacks the trichloromethyl and toluidinocarbothioyl groups
Uniqueness
4-Fluoro-N-(2,2,2-trichloro-1-((4-toluidinocarbothioyl)amino)ethyl)benzamide is unique due to its combination of fluorine, trichloromethyl, and toluidinocarbothioyl groups, which confer specific chemical and biological properties not found in other similar compounds .
Properties
CAS No. |
302913-81-1 |
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Molecular Formula |
C17H15Cl3FN3OS |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
4-fluoro-N-[2,2,2-trichloro-1-[(4-methylphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H15Cl3FN3OS/c1-10-2-8-13(9-3-10)22-16(26)24-15(17(18,19)20)23-14(25)11-4-6-12(21)7-5-11/h2-9,15H,1H3,(H,23,25)(H2,22,24,26) |
InChI Key |
MTQPKXXLQKUAQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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